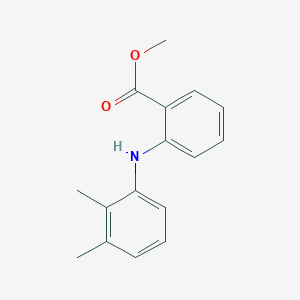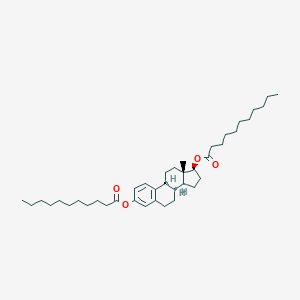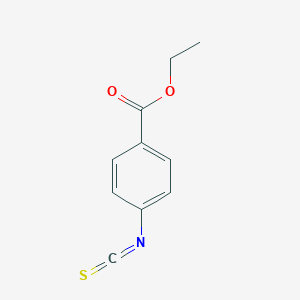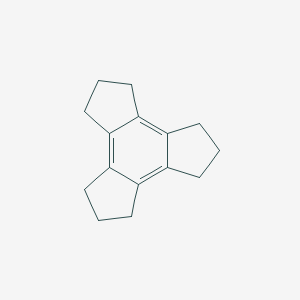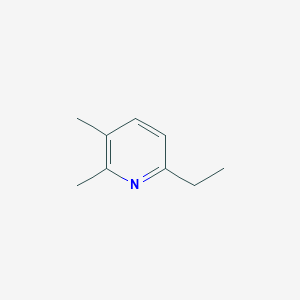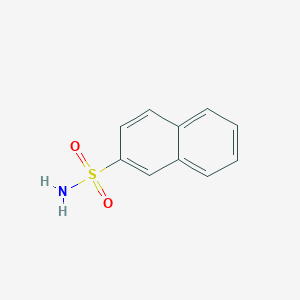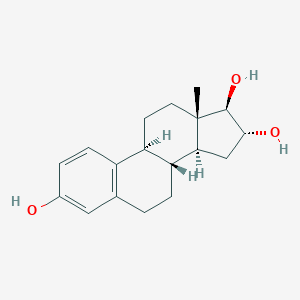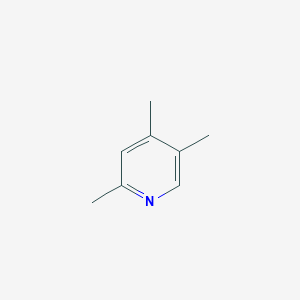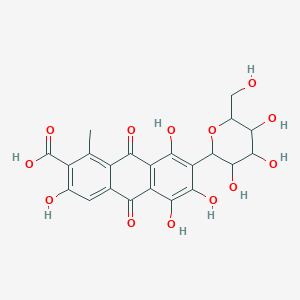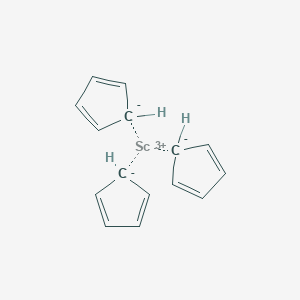
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium
Descripción general
Descripción
It is a white to beige powder or crystalline solid that is highly reactive and sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium can be synthesized through the reaction of scandium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction mixture is then evaporated to remove the solvent, and the remaining solid is purified by sublimation under vacuum at 250°C .
Industrial Production Methods
While there is limited information on large-scale industrial production methods for this compound, the compound is typically produced in small quantities for research purposes. The synthesis involves handling highly reactive and sensitive reagents, which requires specialized equipment and conditions .
Análisis De Reacciones Químicas
Types of Reactions
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form scandium oxides.
Reduction: It can be reduced to form lower oxidation state scandium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. These reactions typically require inert atmosphere conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound include scandium oxides, reduced scandium species, and substituted cyclopentadienyl complexes .
Aplicaciones Científicas De Investigación
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of organometallic complexes.
Biological Studies:
Mecanismo De Acción
The mechanism by which Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exerts its effects involves the interaction of the scandium center with various substrates. The scandium atom can coordinate with multiple ligands, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the scandium center and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium: Similar in structure but contains yttrium instead of scandium.
Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum: Contains lanthanum and exhibits different reactivity due to the larger atomic size.
Tris(eta5-cyclopenta-2,4-dien-1-yl)aluminum: Contains aluminum and is less reactive compared to the scandium analog.
Uniqueness
Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium is unique due to the specific electronic configuration and size of the scandium atom, which imparts distinct reactivity and stability to the compound.
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;scandium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOSYYYCBMDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926500 | |
| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298-54-0 | |
| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)scandium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
